tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate
Overview
Description
Tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate is a useful research compound. Its molecular formula is C16H25N3O3 and its molecular weight is 307.39 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C₁₆H₂₅N₃O₃
- Molecular Weight: 307.4 g/mol
- CAS Number: 1171920-06-1
Research indicates that compounds similar to this compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. The compound potentially acts as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in amyloid-beta peptide aggregation and cholinergic signaling, respectively. This dual action could help mitigate the pathological processes associated with Alzheimer's disease.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Neuroprotection | Exhibits protective effects on astrocytes against amyloid-beta-induced toxicity. |
Enzyme Inhibition | Inhibits β-secretase and acetylcholinesterase, reducing amyloid aggregation. |
Antioxidant Effects | Reduces oxidative stress markers such as TNF-α and malondialdehyde in cell cultures. |
Case Studies and Research Findings
- In Vitro Studies
- In Vivo Studies
- Comparative Analysis
Properties
IUPAC Name |
tert-butyl N-[[5-(2,2-dimethylpropanoylamino)pyridin-3-yl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-15(2,3)13(20)19-12-7-11(8-17-10-12)9-18-14(21)22-16(4,5)6/h7-8,10H,9H2,1-6H3,(H,18,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIVTOMJUMVZDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=CC(=C1)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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